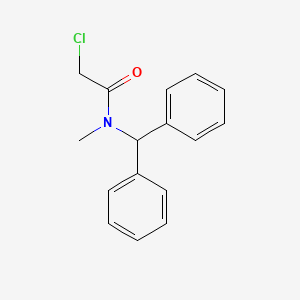

N-benzhydryl-2-chloro-N-methylacetamide

Description

N-benzhydryl-2-chloro-N-methylacetamide is a tertiary amide characterized by a chloroacetyl group and two distinct substituents on the nitrogen atom: a methyl group and a benzhydryl group. The benzhydryl group consists of two phenyl rings attached to a single carbon atom, a structure found in many pharmacologically active compounds. This introduction will contextualize the compound within its chemical class, highlight its importance as a synthetic tool, and provide an overview of the relevant research landscape.

N-substituted chloroacetamides are a well-established class of reagents in organic chemistry. ijpsr.inforesearchgate.net Their utility stems from the presence of a reactive carbon-chlorine bond alpha to a carbonyl group. This feature makes them excellent electrophiles and substrates for nucleophilic substitution reactions. researchgate.net

The synthesis of these compounds is typically straightforward, most commonly achieved through the acylation of a primary or secondary amine with chloroacetyl chloride. researchgate.netsphinxsai.comsemanticscholar.org A base, such as triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is often employed to neutralize the hydrochloric acid byproduct. sphinxsai.comresearchgate.net In the case of this compound, the synthesis would involve the reaction of N-benzhydryl-N-methylamine with chloroacetyl chloride.

Table 1: General Synthesis Conditions for N-substituted Chloroacetamides

| Parameter | Description |

|---|---|

| Reactants | Secondary Amine (e.g., N-benzhydryl-N-methylamine), Chloroacetyl Chloride |

| Solvent | Aprotic solvents such as Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Toluene, or Dioxane. sphinxsai.comresearchgate.net |

| Base | Triethylamine (TEA), Potassium Carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comresearchgate.net |

| Temperature | Often carried out at low temperatures (e.g., 0-5°C) during addition, followed by stirring at room temperature. sphinxsai.combiorxiv.org |

| Reaction Time | Typically ranges from a few hours to overnight, monitored by Thin Layer Chromatography (TLC). ijpsr.info |

The chemical reactivity of N-substituted chloroacetamides is dominated by the susceptibility of the α-chloro group to be displaced by a wide range of nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity is fundamental to their role as synthetic intermediates.

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The molecule can be conceptualized as having two key components: the reactive chloroacetamide "handle" and the benzhydryl "scaffold."

The chloroacetyl group serves as a powerful tool for chemical modification. The ease with which the chlorine atom can be replaced allows for the covalent attachment of the N-benzhydryl-N-methylacetamide moiety to various other molecules. researchgate.net This is a common strategy for building molecular complexity and is frequently used in the synthesis of heterocyclic compounds like thiazoles, imidazoles, and pyrroles. researchgate.netekb.eg

The benzhydryl group is a prominent structural motif in medicinal chemistry, present in a variety of drugs with antihistaminic, anticholinergic, and other central nervous system activities. The stability of this bulky, lipophilic group can influence the pharmacokinetic properties of a larger molecule. Therefore, this compound serves as a valuable precursor for introducing this desirable scaffold into new chemical entities.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile Type | Example | Product Class |

|---|---|---|

| Oxygen | Phenoxides, Alcohols | Aryl/Alkyl Ethers |

| Nitrogen | Amines, Anilines, Heterocycles | Substituted Glycinamides |

| Sulfur | Thiols, Thiophenols | Thioethers |

| Carbon | Enolates, Carbanions | α-Substituted Acetamides |

While specific research focusing exclusively on this compound is limited, the broader research landscape for N-substituted chloroacetamides is active and extensive. Current investigations frequently utilize these compounds as key building blocks in several areas:

Heterocyclic Synthesis: A significant portion of research involves using the chloroacetamide functional group to construct various ring systems. The reaction with binucleophilic reagents can lead to the formation of diverse and complex heterocyclic structures, which are of great interest in medicinal and materials chemistry. researchgate.net

Development of Biologically Active Compounds: Many studies report the synthesis of novel N-substituted chloroacetamide derivatives and their evaluation for various biological activities. ijpsr.info The chloroacetamide moiety is often incorporated as a reactive linker or a pharmacophoric element in the design of potential therapeutic agents and agrochemicals. ijpsr.infoekb.eg

Medicinal Chemistry: In drug discovery programs, intermediates like N-benzyl-2-chloro-N-methylacetamide and other structurally similar compounds are employed to synthesize libraries of compounds for screening. biorxiv.orgresearchgate.net The ability to easily modify the structure by reacting the chloroacetyl group with different nucleophiles makes it an ideal tool for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydryl-2-chloro-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-18(15(19)12-17)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEVQASRAQBROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzhydryl 2 Chloro N Methylacetamide and Analogues

Classical Amide Bond Formation Strategies

The most fundamental and widely employed method for the synthesis of N-benzhydryl-2-chloro-N-methylacetamide involves the formation of an amide bond between an amine and a carboxylic acid derivative. This approach is characterized by its reliability and versatility.

Acylation of Amines with Chloroacetyl Halides

The direct acylation of N-methylbenzhydrylamine with a chloroacetyl halide, typically chloroacetyl chloride, is a primary method for synthesizing the target compound. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) being frequently employed to avoid unwanted side reactions with the acyl chloride. The reaction is often performed at reduced temperatures, such as 0 °C, to control the exothermic nature of the reaction and minimize potential side products.

A typical procedure involves dissolving N-methylbenzhydrylamine and a base in a suitable solvent, followed by the slow, dropwise addition of chloroacetyl chloride. After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure completion. The product is then isolated through aqueous workup and purification, often by recrystallization or column chromatography. This method is highly effective for producing a variety of N-substituted chloroacetamides. ijpsr.infoderpharmachemica.comresearchgate.net

Variations in Coupling Reagents and Conditions

While the use of acyl halides is a direct and efficient method, other coupling reagents can be employed to facilitate the amide bond formation between N-methylbenzhydrylamine and chloroacetic acid. These reagents are particularly useful when starting from the carboxylic acid instead of the more reactive acyl chloride.

Coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide array of such reagents has been developed, primarily for peptide synthesis, but they are equally applicable to general amide synthesis. fishersci.be Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used. peptide.com In the presence of a carbodiimide, chloroacetic acid forms a highly reactive O-acylisourea intermediate, which is then readily attacked by N-methylbenzhydrylamine. To minimize side reactions and potential racemization if chiral centers are present, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. uni-kiel.de These reagents convert the carboxylic acid into an activated ester in situ, which then reacts with the amine to form the desired amide. These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or DCM in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. The table below summarizes various coupling reagents and their typical reaction conditions.

| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range |

| DCC/DIC | HOBt | - | DCM, THF | Good to Excellent |

| HBTU | - | DIPEA, NMM | DMF, DCM | High |

| PyBOP | - | DIPEA | DMF | High |

| HATU | - | DIPEA, NMM | DMF | Very High |

Advanced Synthetic Approaches

To address some of the limitations of classical methods, such as long reaction times and the use of stoichiometric amounts of coupling reagents, advanced synthetic approaches have been developed. These include microwave-assisted synthesis and various catalytic methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov In the context of amide bond formation, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve yields. luxembourg-bio.comresearchgate.net

The synthesis of this compound and its analogues can be efficiently carried out under microwave conditions. The reaction between N-methylbenzhydrylamine and chloroacetyl chloride, or chloroacetic acid with a coupling reagent, can be performed in a sealed vessel in a microwave reactor. The direct heating of the solvent and reactants leads to a rapid increase in temperature and pressure, which accelerates the reaction rate.

Solvent-free, or neat, reaction conditions are also possible with microwave assistance, which aligns with the principles of green chemistry by reducing solvent waste. researchgate.net For instance, the amine and the acylating agent can be mixed with a solid support or a catalyst and irradiated with microwaves.

The table below provides illustrative examples of microwave-assisted amide synthesis.

| Reactants | Catalyst/Support | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

| Carboxylic Acid, Amine | None | None | 100-300 | 5-15 | High |

| Amine, Acyl Chloride | Alumina | None | 150 | 10 | Good to Excellent |

| Carboxylic Acid, Amine | Ceric Ammonium (B1175870) Nitrate | None | 250 | 30-120 | High |

Catalytic Approaches to Amide Synthesis

Catalytic methods for amide bond formation are highly desirable as they reduce waste and improve atom economy. These approaches avoid the need for stoichiometric activating agents.

Organocatalysis has seen significant advancements in amide synthesis. Boronic acid derivatives, for example, have been shown to catalyze the direct amidation of carboxylic acids. The mechanism is believed to involve the formation of an acylboronate intermediate, which is more reactive towards the amine than the free carboxylic acid.

Metal-catalyzed reactions also offer efficient routes to amides. For instance, various transition metal complexes can catalyze the coupling of carboxylic acids and amines. While not as common for the synthesis of simple chloroacetamides, these methods are valuable for the synthesis of more complex analogues.

Another relevant catalytic approach is the synthesis of the precursor amine itself. For example, benzhydryl amines can be synthesized through metal-catalyzed reactions, such as the copper-catalyzed coupling of aryl boronic acids with N,O-acetals or N,N-aminals. nih.govacs.orgresearchgate.net

Synthesis of Key Precursors

N-methylbenzhydrylamine can be prepared through several routes. A common method is the reductive amination of benzophenone (B1666685) with methylamine. researchgate.netyoutube.com This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Alternatively, N-methylbenzhydrylamine can be synthesized by the N-methylation of benzhydrylamine. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. A widely used method is the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde (B43269) for the methylation of primary amines.

Benzhydrylamine , the precursor to N-methylbenzhydrylamine, can be synthesized from benzophenone. One common laboratory method is the reduction of benzophenone oxime, which is formed by the reaction of benzophenone with hydroxylamine (B1172632). google.com The oxime can be reduced using various reducing agents, including sodium in ethanol (B145695) or catalytic hydrogenation.

Chloroacetyl chloride is a commercially available reagent but can also be prepared in the laboratory. A standard method for its synthesis is the reaction of chloroacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. chemicalbook.comsciencemadness.org The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. This reaction is typically performed in an inert solvent or neat. Industrial production methods may involve the chlorination of acetyl chloride or the carbonylation of methylene (B1212753) chloride. guidechem.com

Below is a summary of synthetic methods for the key precursors.

| Precursor | Starting Material(s) | Reagent(s) | Typical Yield (%) |

| N-methylbenzhydrylamine | Benzophenone, Methylamine | NaBH₄, H₂/Pd-C | Good |

| N-methylbenzhydrylamine | Benzhydrylamine | HCHO, HCOOH | High |

| Benzhydrylamine | Benzophenone | 1. NH₂OH·HCl2. Na/EtOH or H₂/Catalyst | High |

| Chloroacetyl Chloride | Chloroacetic Acid | SOCl₂ | High |

| Chloroacetyl Chloride | Acetyl Chloride | Cl₂ | High |

Preparation of Benzhydryl Amines and Related Motifs

The benzhydryl amine framework is a crucial precursor for the synthesis of the target molecule. Various methodologies have been developed for its preparation, often leveraging metal-catalyzed reactions and multi-component strategies to achieve high yields and structural diversity.

One prominent method involves the copper-catalyzed desulfonylative amination of readily available sulfone derivatives with amines. researchgate.net This approach provides a versatile route to structurally diverse benzhydryl amines in good yields. researchgate.net The reaction is also applicable to both iterative and intramolecular aminations, expanding its synthetic utility. researchgate.net Another copper(I)-catalyzed method involves the coupling reaction of aryl boronic acids with N,O-acetals and N,N-aminals to form diarylmethylamines. nih.govacs.org

Transition-metal-free protocols have also been established. For instance, a base-mediated 1,6-conjugate addition of amines to substituted para-quinone methides can produce unsymmetrical benzhydryl amines in moderate to very good yields. nih.govacs.org Additionally, multicomponent reactions, often catalyzed by agents like nano-SiO2-H3BO3 or sulfated polyborate under solvent-free conditions, provide an environmentally benign and efficient pathway to certain benzhydryl amine derivatives known as Betti bases. nih.govacs.org A more classical approach involves the reduction of benzophenone oxime, which can be prepared from benzophenone and hydroxylamine hydrochloride. google.com The oxime is then reduced to diphenylmethylamine (benzhydrylamine). google.com

A summary of various synthetic methods for benzhydryl amines is presented below.

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Desulfonylative Amination | Sulfone derivatives, Amines | Copper Chloride | Provides structurally diverse products in good yields. | researchgate.net |

| Coupling Reaction | Aryl boronic acids, N,O-acetals/N,N-aminals | Copper(I) | Activates C(sp3)-O and C(sp3)-N bonds. | nih.govacs.org |

| 1,6-Conjugate Addition | para-Quinone methides, Amines/Amides | Base-mediated | Yields unsymmetrical benzhydryl amines. | nih.govacs.org |

| Multicomponent Reaction | Aldehydes, Amines, 2-Naphthol | nano-SiO2-H3BO3 | Solvent-free conditions, reusable catalyst. | nih.govacs.org |

| Reduction | Benzophenone Oxime | Bacillus cereus | Mild reaction conditions, high yield. | google.com |

| Aldimine Arylation | Imine derivatives, Aryl pronucleophiles | Potassium trimethylsilanolate | Transition-metal-free protocol. | acs.org |

Synthesis of Substituted Chloroacetyl Derivatives

The introduction of the chloroacetyl group is typically achieved through the N-acylation of a precursor amine with chloroacetyl chloride. researchgate.netekb.eg This reaction is a common and effective method for forming chloroacetamide derivatives. researchgate.netnih.gov In the context of synthesizing this compound, the secondary amine, N-methyl-1,1-diphenylmethanamine (N-methylbenzhydrylamine), serves as the nucleophile.

The general procedure involves reacting the amine with an equimolar amount of chloroacetyl chloride. nih.gov The reaction can be carried out in a suitable solvent, such as chloroform (B151607) or N,N-dimethylformamide (DMF), and may be refluxed for several hours to ensure completion. nih.govnih.gov An acid scavenger, like potassium carbonate (K2CO3), is often added to neutralize the hydrochloric acid byproduct generated during the acylation. nih.gov The reaction of aniline (B41778) with chloroacetyl chloride at room temperature is a straightforward example of this transformation to yield 2-chloro-N-phenylacetamide. ekb.eg Similarly, various aliphatic and aromatic amines can be treated with chloroacetyl chloride to produce the corresponding 2-chloro-N-alkyl/aryl acetamides. ijpsr.info

The table below outlines examples of chloroacetylation reactions on various amine substrates.

| Amine Substrate | Solvent | Conditions | Product | Reference |

| 2-Aminobenzothiazole-6-carboxylic acid | Chloroform | Reflux with K2CO3, 12h | 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid | nih.gov |

| L-proline | Not specified | N-acylation | N-(chloroacetyl)-L-proline | mendeley.com |

| Aniline | Neat | Room temperature, 1h | 2-chloro-N-phenylacetamide | ekb.eg |

| 2-(substituted) quinazolin-4(3H)-one | DMF | Reflux, 3h | 3-(chloroacetyl)-2-[substituted] quinazolin-4(3H)-one | nih.gov |

| N-methyl aniline | Not specified | Not specified | 2-chloro-N-methyl-N-phenylacetamide | ijpsr.info |

| Benzylamine | Ethanol | Not specified | 2-chloro-N-benzylacetamide | ekb.eg |

Purification and Isolation Techniques

Following the synthesis, purification of the crude product is essential to isolate this compound in a pure form. Standard laboratory techniques are employed for this purpose.

Initially, the reaction mixture is often processed by removing the solvent, for example, via a rotary evaporator. nih.govguidechem.com The resulting residue is then typically subjected to an aqueous workup. This may involve stirring with water to dissolve inorganic byproducts or washing with a mild basic solution, such as 5% sodium bicarbonate (NaHCO3), to remove any remaining acidic impurities. nih.gov

Extraction is a common next step. The product is extracted from the aqueous phase into an immiscible organic solvent like dichloromethane. google.comguidechem.com The organic layers are then combined, dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate), and filtered. guidechem.com

The final purification is often achieved through recrystallization. ekb.egekb.eg The crude solid is dissolved in a suitable hot solvent or solvent mixture (such as ethanol or methanol) and allowed to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor. ekb.egnih.gov The purified crystals are then collected by filtration and dried. nih.gov For non-crystalline products or for very high purity requirements, vacuum distillation or column chromatography may be employed. guidechem.com

| Technique | Purpose | Example Reagents/Solvents | Reference |

| Filtration | To separate a solid product from a liquid. | Not Applicable | google.comnih.gov |

| Aqueous Wash | To remove water-soluble impurities and acids. | Water, 5% NaHCO3 solution, Brine | nih.govguidechem.com |

| Extraction | To separate the product from the aqueous phase. | Dichloromethane, Chloroform | google.comguidechem.com |

| Drying | To remove residual water from the organic solution. | Anhydrous Calcium Chloride, Anhydrous Sodium Sulfate | guidechem.com |

| Evaporation | To remove the solvent and isolate the crude product. | Rotary Evaporator | nih.govguidechem.com |

| Recrystallization | To purify the final solid product. | Ethanol, Methanol, n-hexane | ekb.egnih.govguidechem.com |

| Vacuum Distillation | To purify liquid products or low-melting solids. | Not Applicable | guidechem.com |

Advanced Spectroscopic and Structural Characterization of N Benzhydryl 2 Chloro N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N-benzhydryl-2-chloro-N-methylacetamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The benzhydryl proton (CH), the N-methyl protons (CH₃), the chloromethyl protons (CH₂Cl), and the aromatic protons of the two phenyl rings will each produce characteristic resonances.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20-7.50 | Multiplet | 10H |

| Benzhydryl (CH) | 6.50-6.70 | Singlet | 1H |

| Chloromethyl (CH₂Cl) | 4.10-4.30 | Singlet | 2H |

| N-Methyl (CH₃) | 2.90-3.10 | Singlet | 3H |

Note: The exact chemical shifts can be influenced by the solvent used for analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a separate signal. The spectrum will be characterized by signals from the aromatic carbons, the benzhydryl methine carbon, the amide carbonyl carbon, the N-methyl carbon, and the chloromethyl carbon.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168-172 |

| Aromatic (C₆H₅) | 125-140 |

| Benzhydryl (CH) | 60-65 |

| Chloromethyl (CH₂Cl) | 40-45 |

| N-Methyl (CH₃) | 35-40 |

Note: The chemical shifts are estimates and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would primarily show correlations within the aromatic spin systems, helping to resolve the overlapping multiplets of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. For instance, it would link the benzhydryl proton signal to the benzhydryl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-methyl protons to the carbonyl carbon and the benzhydryl carbon, and the chloromethyl protons to the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of the Amide and Halogenated Methylene (B1212753) Groups

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. The presence of the halogenated methylene group would also be indicated by a characteristic C-Cl stretching frequency.

Expected IR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (C=O) | Stretch | 1650-1680 | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| C-N | Stretch | 1200-1350 | Medium |

| C-Cl | Stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be observed, and the fragmentation pattern would likely involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of the chlorine atom. A key fragment would be the stable benzhydryl cation.

Expected Mass Spectrometry Data:

| Fragment | Proposed Structure | Expected m/z |

| [M]+ | [C₁₆H₁₆ClNO]+ | ~273.09 |

| [M-Cl]+ | [C₁₆H₁₆NO]+ | ~238.12 |

| [C₁₃H₁₁]+ | Benzhydryl cation | 167.09 |

| [C₈H₈N]+ | [CH₃NCH₂C₆H₅]+ | 120.06 |

| [C₂H₂ClO]+ | [ClCH₂CO]+ | 76.98 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₆H₁₆ClNO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

The determination of the exact mass is crucial for confirming the molecular formula, distinguishing it from isomers, and verifying the successful synthesis of the target compound. An experimental HRMS analysis would typically involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ion, most commonly the protonated molecule [M+H]⁺.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₆H₁₆ClNO | [M] | 273.09204 |

| C₁₆H₁₇ClNO⁺ | [M+H]⁺ | 274.09932 |

| C₁₆H₁₆ClNOCl³⁷ | [M+2] | 275.08910 |

Note: The [M+2] peak arises from the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern Analysis

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like electron ionization (EI), the molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

For this compound, the fragmentation is expected to be dominated by cleavages at the most labile bonds. The principle fragmentation pathways would likely include:

Alpha-cleavage: The most significant fragmentation is the cleavage of the C-N bond between the carbonyl group and the benzhydryl group, leading to the formation of a stable benzhydryl cation.

Loss of Halogen: Cleavage of the C-Cl bond is a common fragmentation pathway for chloro-substituted compounds.

Amide Bond Cleavage: Fragmentation can also occur around the amide functionality.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [C₁₃H₁₁]⁺ | Benzhydryl cation | 167.0861 | α-cleavage, loss of C₃H₅ClNO radical |

| [C₁₅H₁₃NO]⁺ | [M-CH₂Cl]⁺ | 223.0997 | Loss of chloromethyl radical |

| [C₁₆H₁₆NO]⁺ | [M-Cl]⁺ | 238.1232 | Loss of chlorine radical |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in open-access databases, its solid-state conformation and intermolecular interactions can be predicted based on studies of structurally related N,N-disubstituted amides.

Elucidation of Solid-State Molecular Conformation

The molecular conformation of this compound would be heavily influenced by steric hindrance. The bulky benzhydryl group, consisting of two phenyl rings attached to a single carbon, would force specific torsion angles to minimize steric strain.

Amide Plane: The core amide group (C-N(C=O)-C) is expected to be largely planar.

Benzhydryl Group Orientation: The two phenyl rings of the benzhydryl moiety will be twisted out of plane relative to each other and to the rest of the molecule, adopting a propeller-like conformation.

Side Chain Conformation: The chloroacetamide side chain will likely orient itself to avoid steric clashes with the benzhydryl group.

Analysis of Intermolecular Interactions in the Crystalline State

In the crystalline state, molecules pack in a highly ordered lattice stabilized by various non-covalent interactions. A key structural feature of this compound is that it is an N,N-disubstituted (tertiary) amide. This has a critical consequence for its crystal packing.

Unlike primary or secondary amides, it lacks an N-H bond and therefore cannot act as a hydrogen-bond donor. Consequently, the strong N-H···O=C hydrogen bonds that typically dominate the crystal structures of other amides are absent. The crystal packing will instead be governed by a network of weaker intermolecular forces.

Table 3: Potential Intermolecular Interactions in the Crystalline State

| Interaction Type | Description |

|---|---|

| C-H···O Interactions | Weak hydrogen bonds can form between activated C-H groups (e.g., from the methyl or benzhydryl groups) and the carbonyl oxygen atom of a neighboring molecule. |

| π-π Stacking | The aromatic phenyl rings of the benzhydryl group can stack with those of adjacent molecules, contributing to crystal stability. |

| C-H···π Interactions | Hydrogen atoms from one molecule can interact with the electron-rich π-systems of the phenyl rings on an adjacent molecule. |

| Halogen Interactions | Weak interactions involving the chlorine atom, such as C-H···Cl contacts, may also play a role in the overall packing arrangement. |

Chemical Reactivity and Transformation Pathways of N Benzhydryl 2 Chloro N Methylacetamide

Nucleophilic Substitution Reactions at the α-Chlorine Center

The most significant reaction pathway for N-benzhydryl-2-chloro-N-methylacetamide involves the nucleophilic substitution at the α-carbon. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of this carbon, making it a prime target for a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the formation of a new bond between the nucleophile and the α-carbon, with the expulsion of the chloride ion. The general reactivity of N-aryl 2-chloroacetamides involves the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.nettandfonline.com

While specific studies on this compound are not extensively detailed in the literature, its reactivity with oxygen nucleophiles can be inferred from the behavior of analogous N-substituted chloroacetamides. researchgate.netresearchgate.nettandfonline.com These compounds readily react with various oxygen-centered nucleophiles such as hydroxides, alkoxides, and phenoxides. The reaction results in the formation of α-hydroxy, α-alkoxy, or α-aryloxy acetamide (B32628) derivatives, respectively. These substitution reactions are fundamental in synthetic chemistry for introducing new functional groups.

Table 1: Potential Reactions with Oxygen Nucleophiles This table is illustrative and based on the general reactivity of N-substituted 2-chloroacetamides.

| Nucleophile | Reagent Example | Potential Product Structure | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzhydryl(methyl)carbamoyl-methanol | α-Hydroxy Acetamide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | N-benzhydryl-2-methoxy-N-methylacetamide | α-Alkoxy Acetamide |

| Phenoxide | Sodium Phenoxide (NaOPh) | N-benzhydryl-N-methyl-2-phenoxyacetamide | α-Aryloxy Acetamide |

The substitution of the α-chlorine by nitrogen nucleophiles is a well-established transformation for chloroacetamide derivatives. researchgate.nettandfonline.com Ammonia, primary amines, and secondary amines can act as effective nucleophiles, leading to the formation of α-amino acetamides. These reactions are crucial for the synthesis of various biologically relevant molecules and heterocyclic compounds. For instance, the reaction with primary amines yields secondary amines, while secondary amines produce tertiary amines at the α-position. The reaction of chloroacetamides with amines can serve as a versatile method for constructing carbon-nitrogen bonds.

Sulfur-based nucleophiles are particularly effective in displacing the α-chlorine of chloroacetamides. researchgate.nettandfonline.com This is attributed to the high nucleophilicity of sulfur compounds, such as thiols and thiophenols. msu.edu Thiolate anions, readily formed by deprotonating thiols with a base, are excellent nucleophiles in SN2 reactions. msu.edu The reaction of this compound with a sulfur nucleophile would yield the corresponding α-thioether derivative. These reactions are often high-yielding and proceed under mild conditions. The addition of a sulfur atom from thioacetamide (B46855) to a reactive double bond is a common first step in various multi-step syntheses. mdpi.com Chloroacetamides are known to be reactive covalent warheads that can react with cysteine residues in proteins. nih.gov

Table 2: Potential Reactions with Nitrogen and Sulfur Nucleophiles This table is illustrative and based on the general reactivity of N-substituted 2-chloroacetamides.

| Nucleophile Type | Reagent Example | Potential Product Structure | Product Class |

| Nitrogen | Ammonia (NH₃) | 2-amino-N-benzhydryl-N-methylacetamide | α-Amino Acetamide |

| Nitrogen | Benzylamine (BnNH₂) | N-benzhydryl-2-(benzylamino)-N-methylacetamide | α-(Secondary Amino) Acetamide |

| Sulfur | Sodium hydrosulfide (B80085) (NaSH) | N-benzhydryl-2-mercapto-N-methylacetamide | α-Thio Acetamide |

| Sulfur | Sodium thiophenoxide (NaSPh) | N-benzhydryl-N-methyl-2-(phenylthio)acetamide | α-Thioether Acetamide |

Carbon-based nucleophiles can also participate in substitution reactions at the α-carbon of chloroacetamides, enabling the formation of new carbon-carbon bonds. Potent nucleophiles such as cyanide, enolates derived from β-dicarbonyl compounds, and organometallic reagents can displace the chloride ion. For example, reaction with sodium cyanide would introduce a nitrile group, yielding an α-cyano acetamide. These products are valuable synthetic precursors that can be further transformed into carboxylic acids, amines, or other functional groups.

Reactions Involving the Amide Nitrogen

The amide group in this compound is a tertiary amide, with the nitrogen atom bonded to a methyl group, a benzhydryl group, and the chloroacetyl carbonyl carbon. This structural feature influences its reactivity.

Standard acylation of primary and secondary amines to form amides is a common reaction. jove.com However, the nitrogen in this compound is a tertiary amide nitrogen, which lacks a hydrogen atom. Consequently, it is generally unreactive towards typical alkylation or acylation under standard conditions, as these reactions usually require the deprotonation of an N-H bond. youtube.com

Further alkylation to form a quaternary ammonium (B1175870) salt is possible but challenging due to the steric hindrance from the bulky benzhydryl group and the electron-withdrawing nature of the adjacent carbonyl group, which reduces the nucleophilicity of the nitrogen atom. Similarly, direct N-acylation of tertiary amides is difficult. However, specialized methods exist for the transformation of tertiary amides. For instance, acylation can sometimes be forced at the amide oxygen atom using strong acylating agents, forming intermediate acyloxyiminium salts. rsc.org Other advanced methods involve C-N bond cleavage, for example, using palladium catalysis to achieve N-acylation of tertiary amines with carboxylic acids. acs.org Such transformative methods, while not direct alkylations or acylations of the intact amide, represent potential, albeit complex, pathways for modifying the amide structure.

Intramolecular Cyclization Reactions Leading to Heterocycles

The reactivity of this compound is significantly influenced by the presence of the electrophilic chloroacetyl group and the bulky benzhydryl substituent on the nitrogen atom. The chloroacetamide moiety serves as a precursor for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are typically initiated by the generation of a reactive intermediate, such as an N-acyliminium ion, which can then undergo cyclization through electrophilic aromatic substitution.

Two classical named reactions, the Bischler-Napieralski and Pictet-Spengler reactions, provide potential pathways for the intramolecular cyclization of derivatives of this compound, assuming the benzhydryl group is appropriately substituted to be sufficiently nucleophilic.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgnrochemistry.comjk-sci.com For a derivative of this compound to undergo this reaction, one of the phenyl rings of the benzhydryl group would need to be substituted with an ethylamine (B1201723) moiety. The reaction proceeds through the formation of an electrophilic nitrilium ion intermediate upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.comjk-sci.com This intermediate would then be attacked by the electron-rich aromatic ring to form a dihydroisoquinoline derivative. The presence of electron-donating groups on the aromatic ring enhances the success of this reaction. nrochemistry.com

Similarly, the Pictet-Spengler reaction offers another route to heterocycle formation. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgmdpi.comnih.gov An appropriately substituted this compound could undergo an N-acyliminium ion variant of this reaction. The N-acyliminium ion, being a potent electrophile, can be attacked by an electron-rich aromatic ring, such as an indole (B1671886) or a sufficiently activated phenyl group, to yield tetrahydro-β-carboline or tetrahydroisoquinoline structures, respectively. wikipedia.org

Conformational Analysis of the Amide Bond

The conformational properties of the amide bond in this compound are of significant interest due to the influence of the bulky N-substituents on its geometry and rotational dynamics.

Internal Rotation Barriers and Isomerism (cis/trans)

The partial double bond character of the C-N amide bond restricts free rotation, leading to the existence of cis and trans isomers. nih.gov The energy barrier to this rotation is a critical parameter that dictates the conformational dynamics of the molecule. In N-substituted amides, the relative stability of the cis and trans isomers is influenced by steric and electronic factors. nih.govresearchgate.net

For N-methylacetamides, the trans conformation is generally favored. montana.edu However, the introduction of a second, bulkier substituent on the nitrogen, such as the benzhydryl group, can significantly alter this preference. Studies on the related compound, N-methyl-N-benzhydrylformamide, have provided valuable insights. Using dynamic NMR spectroscopy and DFT calculations, the rotational barrier for the formyl group in N-methyl-N-benzhydrylformamide was determined to be in the range of 20–23 kcal/mol. nih.gov This substantial barrier is indicative of hindered rotation around the C-N bond.

The presence of two distinct N-substituents in this compound leads to the possibility of syn and anti conformations, corresponding to the relative orientation of the larger benzhydryl group with respect to the carbonyl oxygen. The coalescence of NMR signals at elevated temperatures can be used to determine the experimental rotational barrier. montana.edu For N-methyl-N-benzhydrylformamide, a coalescence temperature of 110 °C (383 K) was observed for the methyl proton signals, allowing for the calculation of the rotational barrier. nih.gov It is expected that this compound would exhibit a similarly significant rotational barrier.

| Compound | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| N-methyl-N-benzhydrylformamide | DFT Calculation | 20-23 |

| N,N-dimethylacetamide | Experimental (NMR) | ~18-21 |

Influence of Substituents on Amide Planarity

The resonance stabilization of the amide bond favors a planar geometry. elsevierpure.com However, steric hindrance between bulky substituents can force the amide bond to deviate from planarity. elsevierpure.com The large benzhydryl group in this compound is expected to exert significant steric pressure, potentially leading to a twisted or pyramidalized amide nitrogen.

Computational studies on N-methylacetamide have shown that even small deviations from planarity can be detected through spectroscopic methods. nih.gov The degree of non-planarity can be quantified by the sum of the bond angles around the nitrogen atom; a sum of 360° indicates a planar sp² hybridized nitrogen, while a value closer to the tetrahedral angle suggests a more sp³ hybridized, pyramidal geometry.

N Benzhydryl 2 Chloro N Methylacetamide As a Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The chloroacetamide moiety within N-benzhydryl-2-chloro-N-methylacetamide serves as a potent electrophile, enabling its participation in a variety of cyclization reactions to form heterocyclic rings. The benzhydryl group, in turn, can influence the stereochemical outcome of these reactions and impart unique physicochemical properties to the resulting products.

Synthesis of Piperazine Derivatives

While direct synthesis of piperazine derivatives starting from this compound is not extensively documented in dedicated literature, the general reactivity of N-substituted-2-chloroacetamides suggests a plausible synthetic route. The reaction would likely involve the nucleophilic substitution of the chlorine atom by an appropriate amine, followed by a subsequent intramolecular cyclization. A general approach to N-benzhydryl piperazines often involves the reaction of a benzhydryl halide with piperazine or its derivatives google.com. For instance, N-methyl-N'-benzhydryl piperazine can be prepared by treating methyl piperazine with benzhydryl chloride google.com.

A related approach has been utilized in the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, where 1-benzhydryl piperazine is a key intermediate nih.gov. This intermediate is typically synthesized by the reaction of benzhydryl chloride with piperazine nih.gov. Although this method does not start with this compound, it underscores the importance of the benzhydrylpiperazine scaffold in medicinal chemistry.

| Starting Material | Reagent | Product | Yield | Reference |

| Benzophenone (B1666685) | Sodium borohydride, Thionyl chloride, Piperazine | 1-Benzhydryl piperazine | Not specified | nih.gov |

| Benzhydryl chloride | Methyl piperazine | N-methyl-N'-benzhydryl piperazine | Not specified | google.com |

Formation of Other Nitrogen-Containing Heterocycles (e.g., thiazolidinones, imidazoles, pyrroles)

The reactive nature of the α-chloroacetyl group makes this compound a suitable precursor for a variety of nitrogen-containing heterocycles. The synthesis of these compounds generally involves the reaction of the chloroacetamide with a binucleophilic reagent, leading to a condensation and cyclization cascade.

Thiazolidinones: The synthesis of thiazolidinones often proceeds through the reaction of a chloroacetamide derivative with a sulfur-containing nucleophile, such as thiourea or thioglycolic acid ekb.eg. For example, 2-imino-4-thiazolidinones can be synthesized by the condensation of 1,3-disubstituted thiourea with chloroacetyl chloride researchgate.net. A plausible route to a benzhydryl-substituted thiazolidinone would involve the reaction of this compound with thiourea. This reaction typically results in the formation of a 2-imino-1,3-thiazolidin-4-one ring system. The general synthesis of 4-thiazolidinones from thiourea and chloroacetic acid is a well-established method researchgate.net.

Pyrroles: The Paal-Knorr synthesis is a common method for preparing pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Although not a direct application of this compound, its derivatives could potentially be transformed into precursors suitable for pyrrole synthesis.

Role in Sequential Organic Transformations

The application of this compound in sequential organic transformations, such as multi-component and cascade reactions, remains an area with significant potential for exploration. These reactions are highly valued in organic synthesis for their efficiency in building molecular complexity in a single step.

Multi-Component Reactions

Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants windows.net. The reactive chloroacetyl group of this compound makes it a potential candidate for inclusion in MCRs designed to generate heterocyclic libraries. For instance, it could potentially participate in Ugi or Passerini-type reactions under appropriate conditions, leading to the formation of complex acyclic or heterocyclic structures. However, specific examples of its use in MCRs are not yet prevalent in the literature.

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. The structure of this compound allows for the design of cascade sequences. For example, an initial nucleophilic substitution at the chloroacetyl moiety could introduce a new functional group that subsequently participates in an intramolecular cyclization or rearrangement, leading to the formation of complex polycyclic systems.

Q & A

Q. What are the standard synthetic routes for N-Benzhydryl-2-chloro-N-methylacetamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related chloroacetamide derivative was synthesized by refluxing 2-chloro-4-methylphenol with N-benzyl-2-chloroacetamide in acetonitrile using K₂CO₃ as a base, followed by extraction, drying, and purification via silica gel column chromatography . Key steps for optimizing purity include:

- Reaction Monitoring : Use TLC or HPLC to track reaction progress.

- Purification : Column chromatography (hexane/ethyl acetate gradients) followed by recrystallization (e.g., ethyl acetate/hexane mixtures) yields high-purity crystals suitable for X-ray diffraction .

- Yield Improvement : Excess reagents (1.1–1.2 equivalents) and controlled reflux times (3–6 hours) minimize side products .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Adhere to the following:

- Personal Protective Equipment (PPE) : Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation .

- Engineering Controls : Ensure proper ventilation and avoid contact with incompatible reagents (e.g., strong oxidizers) .

- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzhydryl protons at δ 6.5–7.5 ppm, methylacetamide groups at δ 2.0–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–Cl bond ~1.74 Å, confirming chloroacetamide geometry) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer: SAR relies on systematic substituent variation and QSAR modeling:

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on the benzhydryl moiety increase electrophilicity, enhancing reactivity in biological targets .

- QSAR Parameters : Use LFER (Linear Free Energy Relationships) or LSER (Linear Solvation Energy Relationships) to correlate logP, polarizability, and Hammett constants with activity .

- Example : Matijević et al. demonstrated that para-substituted phenyl groups improve antifungal activity by 40% compared to ortho-substituted analogs .

Q. What computational approaches predict the physicochemical properties of this compound?

Methodological Answer: Leverage quantum chemistry and machine learning:

- Density Functional Theory (DFT) : Calculates dipole moments, HOMO-LUMO gaps, and electrostatic potential maps to predict solubility and reactivity .

- QSPR Models : Neural networks trained on PubChem datasets estimate logP, pKa, and toxicity profiles .

- Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., enzyme active sites) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Address discrepancies through:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity effects) .

- Cross-Validation : Compare results with structurally related compounds (e.g., N-substituted chloroacetamides) to isolate substituent-specific effects .

Q. What crystallographic techniques validate the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : Apply riding models for H atoms and anisotropic displacement parameters for non-H atoms. Software like SHELXL refines structures to R-factors < 0.05 .

- Validation : Check for intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

Methodological Answer: Optimize reaction kinetics and scalability:

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Process Monitoring : In-line FTIR or PAT (Process Analytical Technology) ensures real-time control of reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.